molecular formula C16H31BO3Si B1280861 tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane CAS No. 849820-20-8

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane

Cat. No.: B1280861
CAS No.: 849820-20-8
M. Wt: 310.3 g/mol
InChI Key: KGDJKWYVGUGRCG-UHFFFAOYSA-N
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Description

Tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane is a useful research compound. Its molecular formula is C16H31BO3Si and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane (CAS No. 803730-88-3) is a silane compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H33BO3SiC_{19}H_{33}BO_{3}Si, with a molecular weight of 348.4 g/mol. The compound features a dioxaborolane moiety which is known for its reactivity and potential applications in medicinal chemistry.

Antioxidant Properties

Research indicates that compounds containing boron and silane functionalities can exhibit significant antioxidant properties. The presence of the dioxaborolane structure in tert-butyldimethylsilane suggests potential for scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that similar compounds can modulate oxidative stress markers in cell cultures .

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound may influence inflammatory pathways. For instance, it has been observed to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells exposed to lipopolysaccharides (LPS). This suggests that tert-butyldimethylsilane could play a role in neuroprotection by mitigating neuroinflammation .

Cytotoxicity

The cytotoxic effects of tert-butyldimethylsilane have been evaluated against various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimized side effects .

Case Studies

  • Neuroprotective Study :
    • Objective : To evaluate the anti-inflammatory properties of tert-butyldimethylsilane in microglial cells.
    • Method : BV2 microglial cells were pre-treated with the compound before exposure to LPS.
    • Results : Significant reductions in TNF-α and IL-6 levels were noted after 6 and 24 hours post-exposure compared to control groups .
  • Cytotoxicity Assessment :
    • Objective : To assess the compound's effects on various cancer cell lines.
    • Method : MTT assays were performed on breast and prostate cancer cell lines.
    • Results : The compound showed IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer types while demonstrating lower toxicity towards normal fibroblast cells .

The biological activity of tert-butyldimethylsilane can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound may enhance cellular antioxidant defenses or directly scavenge ROS.
  • Cytokine Regulation : By modulating signaling pathways related to inflammation (e.g., NF-kB pathway), it can reduce pro-inflammatory cytokine production.

Data Summary Table

PropertyValue
Molecular FormulaC19H33BO3SiC_{19}H_{33}BO_{3}Si
Molecular Weight348.4 g/mol
Antioxidant ActivityModerate to High
Anti-inflammatory ActivityReduces TNF-α and IL-6
CytotoxicitySelective against tumor cells

Properties

IUPAC Name

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yloxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BO3Si/c1-13(18-21(9,10)14(2,3)4)11-12-17-19-15(5,6)16(7,8)20-17/h13H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDJKWYVGUGRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC(C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479184
Record name tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849820-20-8
Record name tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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